molecular formula C8H13NO3 B7445785 N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methylprop-2-enamide

N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methylprop-2-enamide

Cat. No.: B7445785
M. Wt: 171.19 g/mol
InChI Key: IDLJGZJSZORLHY-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methylprop-2-enamide is a chemical compound characterized by its unique structure, which includes a hydroxyoxolan ring and a methylprop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methylprop-2-enamide typically involves the following steps:

    Formation of the Hydroxyoxolan Ring: This can be achieved through the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.

    Introduction of the Methylprop-2-enamide Group: This step involves the reaction of the hydroxyoxolan intermediate with a suitable amide precursor, such as N-methylprop-2-enamide, under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Tosyl chloride (TsCl), nucleophiles

Major Products

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of an amine

    Substitution: Formation of substituted oxolan derivatives

Scientific Research Applications

N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxyoxolan ring and the amide group can participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methyl-5-oxopyrrolidine-2-carboxamide
  • N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methyl-5-oxaspiro[2.4]heptane-2-carboxamide
  • N-[(3R,4S)-4-hydroxyoxolan-3-yl]cyclobutanecarboxamide

Uniqueness

N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methylprop-2-enamide is unique due to its specific combination of a hydroxyoxolan ring and a methylprop-2-enamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-3-8(11)9(2)6-4-12-5-7(6)10/h3,6-7,10H,1,4-5H2,2H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLJGZJSZORLHY-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1COCC1O)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1COC[C@H]1O)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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